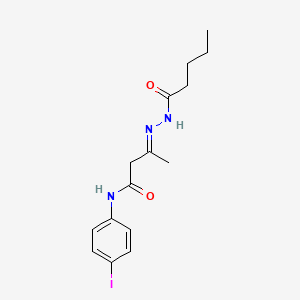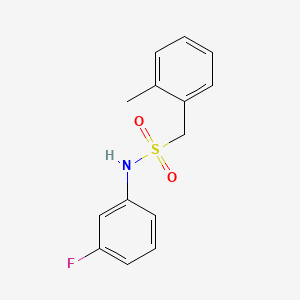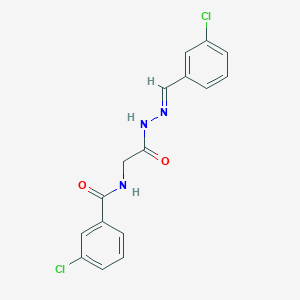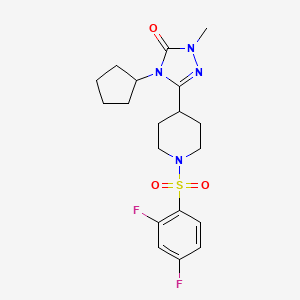![molecular formula C28H20FNO3 B11110743 4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl 4-methylbenzoate](/img/structure/B11110743.png)
4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate is an organic compound that belongs to the class of imines and esters This compound is characterized by the presence of a fluorobenzoyl group, an imino group, and a methylbenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: This step involves the condensation reaction between 3-(4-fluorobenzoyl)aniline and benzaldehyde under acidic or basic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzoyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-({[3-(4-Chlorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate
- 4-({[3-(4-Bromobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate
- 4-({[3-(4-Methylbenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate
Uniqueness
4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C28H20FNO3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[4-[[3-(4-fluorobenzoyl)phenyl]iminomethyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C28H20FNO3/c1-19-5-9-22(10-6-19)28(32)33-26-15-7-20(8-16-26)18-30-25-4-2-3-23(17-25)27(31)21-11-13-24(29)14-12-21/h2-18H,1H3 |
InChI Key |
ODCODDMLRMGAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11110670.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B11110681.png)
![2-{4-[4-(9H-carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethanol](/img/structure/B11110691.png)


![N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11110701.png)
![1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B11110702.png)

![2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11110706.png)
![17-(2-chlorophenyl)-1-{(E)-[(3-chlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11110714.png)

![5-(benzyloxy)-N-[2-(diethylamino)ethyl]-3-methyl-1H-indole-2-carboxamide](/img/structure/B11110735.png)

